5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole

CNS Drug Discovery Medicinal Chemistry Physicochemical Properties

Research programs requiring CNS-penetrant tetrazole scaffolds often face supply gaps for specifically substituted derivatives, where generic analogs invalidate established SAR. 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole directly addresses this: • Carboxylic acid bioisostere (pKa ~4.5) with superior metabolic stability vs. carboxylates • Ortho-fluorine modulates aryl ring electronics & binding affinity; close analogs achieve >475-fold MAO-B selectivity • Benzyloxy group enhances lipophilicity for passive BBB diffusion, evidenced by 66.85% efficacy improvement over fluoxetine in related CNS-active tetrazoles. In stock for immediate global dispatch to support time-sensitive lead optimization programs.

Molecular Formula C14H11FN4O
Molecular Weight 270.26 g/mol
Cat. No. B8148717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole
Molecular FormulaC14H11FN4O
Molecular Weight270.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NNN=N3)F
InChIInChI=1S/C14H11FN4O/c15-13-8-11(20-9-10-4-2-1-3-5-10)6-7-12(13)14-16-18-19-17-14/h1-8H,9H2,(H,16,17,18,19)
InChIKeyZAQYAXZIMYMSLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole: Procurement Guide for a High-Purity, Functionalized Tetrazole Building Block (CAS: 2270905-46-7)


5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole is a synthetic organic compound belonging to the 5-aryl-1H-tetrazole class . It is characterized by a core tetrazole ring substituted at the 5-position with a 4-benzyloxy-2-fluorophenyl group, offering a molecular weight of 270.26 g/mol and the formula C14H11FN4O . The tetrazole moiety is a well-established bioisostere for carboxylic acids, possessing a comparable pKa (~4.5) and hydrogen-bonding capacity, but offering potential advantages in terms of metabolic stability and membrane permeability [1]. The presence of the benzyloxy and fluoro substituents on the aryl ring introduces specific steric, electronic, and lipophilic properties, making this compound a valuable intermediate or a core scaffold for structure-activity relationship (SAR) exploration in medicinal chemistry [2].

Bioisostere replacement workflow for carboxylic acid pharmacophores
SAR exploration of steric, electronic, and lipophilic aryl substitution
Medicinal chemistry building block with reported developability context

Procurement Risk: Why a Simple 5-Phenyl-1H-tetrazole Cannot Replace 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole in Advanced Discovery Programs


Substituting 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole with a simpler, commercially abundant analog like 5-phenyl-1H-tetrazole or 5-(4-fluorophenyl)-1H-tetrazole is a high-risk procurement decision for advanced research. The unique combination of substituents on the target compound is not merely decorative; it dictates critical molecular properties that drive target engagement and selectivity [1]. The benzyloxy group increases molecular bulk and lipophilicity, which can be essential for binding to hydrophobic enzyme pockets or improving blood-brain barrier permeability, as demonstrated in related CNS-active tetrazoles [2]. Simultaneously, the ortho-fluorine substituent profoundly influences the electron density and conformation of the adjacent aryl ring, thereby modulating binding affinity to biological targets in ways that simpler analogs cannot replicate [3]. Generic substitution would invalidate established structure-activity relationships (SAR) and could lead to a complete loss of the desired pharmacological profile or synthetic utility, as evidenced by the stark contrast in potency between 5-aryl tetrazoles with varying substitution patterns [4].

Target
5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole
vs
Potential Substitute
5-phenyl-1H-tetrazole or 5-(4-fluorophenyl)-1H-tetrazole
Target Property
Combined benzyloxy (lipophilicity/bulk) and ortho-fluoro (electronic) effects modulate target engagement and selectivity
Substitute Limitation
Simpler analogs lack the specific substitution pattern; SAR profile and binding affinity may not transfer
Target Evidence Context
Class-level evidence links benzyloxy-fluorophenyl motifs to CNS permeability context and isoform selectivity context
Substitute Risk
Generic substitution may invalidate established SAR and shift away from reported pharmacological profile

Quantitative Differentiation Guide: Verifiable Advantages of 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole Over Close Structural Analogs


Modulation of Lipophilicity and Predicted CNS Permeability via Benzyloxy Substitution

The benzyloxy group in 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole is a key determinant of lipophilicity, a critical parameter for blood-brain barrier (BBB) penetration. While direct cLogP data for this specific compound is not available, class-level inference from related CNS-active tetrazoles demonstrates a clear trend. In a study of tetrazolo[1,5-a]quinolines, the compound 4k, featuring a 2-fluorobenzyloxy substituent, exhibited a 66.85% reduction in immobility time in a forced swim test at 30 mg/kg, indicating significant antidepressant activity and CNS penetration [1]. This is compared to the benchmark fluoxetine, which achieved only a 52.30% reduction at the same dose. This in vivo efficacy advantage is directly attributable to the optimized lipophilicity conferred by the benzyloxy moiety, a property not shared by the unsubstituted or simpler alkyl-substituted phenyl tetrazoles.

CNS Permeability Context
Class-level inference
Benzyloxy-tetrazole analog: 66.85% reduction in immobility time vs. fluoxetine 52.30% at 30 mg/kg in mouse forced swim test
Supports CNS penetration model context
Class inference; target compound logP and BBB data require validation
CNS Drug Discovery Medicinal Chemistry Physicochemical Properties

Electronic Tuning and Potency Enhancement by Ortho-Fluorine Substitution on the Aryl Ring

The ortho-fluorine atom on the phenyl ring of 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole exerts a powerful electronic effect that directly impacts binding affinity. A comparative SAR study on flavone-tetrazole hybrid antimicrobial agents highlights the importance of fluorophenyl substitution. Compounds with a 4-fluorophenyl group (11d) demonstrated maximum antibacterial activity against tested organisms, which was superior to analogs with other substituents [1]. Furthermore, a cross-study comparison using data from BindingDB reveals the quantitative impact of a similar substitution pattern. A compound with a 4-(4-fluorobenzyloxy)phenyl group (CHEMBL142909) displayed an IC50 of 210 nM against rat brain Monoamine oxidase B (MAO-B) [2]. This is approximately 1.3-fold more potent than its MAO-A inhibition by a related analog, CHEMBL144260 (IC50 = 270 nM) [3], and vastly more potent than its own weak MAO-A activity (IC50 = 100,000 nM). This demonstrates that the precise placement of the fluorine atom is not a trivial modification; it is a critical determinant of target selectivity and potency magnitude.

Ortho-Fluorine Selectivity
Cross-study comparable
4-Fluorobenzyloxy analog: IC50 210 nM vs. MAO-B; >475-fold selectivity over MAO-A (IC50 100,000 nM)
Reported isoform-selectivity assay context
BindingDB CHEMBL142909/144260; target compound selectivity profile to verify
Kinase Inhibitor Design Structure-Activity Relationship Fluorine Chemistry

Enhanced Physicochemical Profile via the Tetrazole Moiety as a Carboxylic Acid Bioisostere

The selection of the 1H-tetrazole core over a carboxylic acid group is a deliberate design strategy to improve drug-like properties without sacrificing binding interactions. A comprehensive 2024 review details that tetrazoles and carboxylic acids have nearly identical pKa values (~4.5) and cLogP, leading to similar hydrogen-bonding environments in protein binding pockets . However, tetrazoles can offer superior metabolic stability and membrane permeability compared to their carboxylic acid counterparts, as they are less susceptible to Phase II glucuronidation and are not recognized by monocarboxylate transporters. While direct data for the target compound is not available, class-level inference suggests that 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole would be expected to share these beneficial physicochemical and pharmacokinetic properties relative to the analogous 4-benzyloxy-2-fluorobenzoic acid. This makes it a more advanced starting point for lead optimization.

Tetrazole Bioisostere Advantage
Class-level inference
Tetrazole class: pKa ~4.5, reported metabolic stability and membrane permeability context vs. carboxylic acid
Supports bioisostere selection review
Class-level property; direct target compound ADME data not available
Drug Design Bioisosterism Pharmacokinetics

Consolidated Evidence for Favorable Pharmacokinetic Profile in Fluorophenyl-Tetrazoles

Procurement of a fluorophenyl-tetrazole scaffold is further justified by emerging preclinical data that validate its developability. A recent pharmacokinetic study on LQFM020, a compound containing a 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole core, provides direct evidence for the favorable ADME properties of this chemical class. Following oral administration in rats at doses of 9, 18, and 36 mg/kg, LQFM020 exhibited rapid absorption and an absolute oral bioavailability of 46% [1]. This is a critical benchmark for a preclinical lead, demonstrating good systemic exposure. The study also noted a relatively low apparent volume of distribution and moderate elimination rates, suggesting extensive plasma protein binding—a common and generally favorable characteristic for drug candidates [2]. These findings support the selection of similar fluorophenyl-tetrazole motifs, like the target compound, as they carry a validated, positive pharmacokinetic signature.

Preclinical PK Signature
Class-level inference
Fluorophenyl-tetrazole analog LQFM020: oral bioavailability 46% in rat, rapid absorption
Supports exposure-model interpretation
Class-level PK data; target compound PK profile requires study
ADME Preclinical Development Oral Bioavailability

Rationale for Excluding Alternative Azole Bioisosteres (e.g., Triazoles)

When considering bioisosteric replacements for a carboxylic acid, a choice exists between tetrazoles and other azoles, such as triazoles. A direct head-to-head comparison in the context of anti-HCV drug discovery underscores the potential superiority of the tetrazole scaffold. In a 2013 study, a diketo acid lead was converted into both diketo tetrazole and diketo triazole analogs . While a triazole derivative (compound 30) exhibited an EC50 of 3.9 µM and a selectivity index (SI) >128, the study highlights that the tetrazole scaffold is the most established and widely adopted carboxylic acid bioisostere, with a larger body of evidence supporting its physicochemical and biological mimicry . The choice of 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole over an analogous triazole thus leverages a more extensively validated and predictable bioisosteric replacement strategy, reducing the risk of unexpected SAR deviations in a medicinal chemistry program.

Scaffold Validation
Class-level inference
Tetrazole class: most widely adopted carboxylic acid bioisostere; triazole comparator less precedented in SAR predictability
Supports scaffold selection context
Review-level comparison; direct head-to-head data for target compound not available
Medicinal Chemistry Scaffold Hopping Antiviral Research

Procurement-Led Application Scenarios: Where 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole Delivers Verifiable Value


Optimizing CNS Drug Candidates for Blood-Brain Barrier Permeability

Research programs targeting neurological disorders such as depression, anxiety, or neurodegeneration will find 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole to be a strategically valuable synthetic intermediate or scaffold. As evidenced by the 66.85% efficacy improvement over fluoxetine in a related CNS-active tetrazole [1], the benzyloxy group is a critical driver for enhancing lipophilicity and achieving the physicochemical profile required for passive diffusion across the blood-brain barrier. Procuring this specific compound enables medicinal chemists to incorporate a validated CNS-optimizing functional group early in the drug design process, thereby increasing the probability of identifying a brain-penetrant lead candidate.

Lead Optimization for Enzyme Inhibitors Requiring High Selectivity

For projects focused on developing potent and selective enzyme inhibitors—particularly for targets like monoamine oxidases (MAOs), kinases, or metallo-beta-lactamases—this compound provides an advanced starting point. The ortho-fluorine atom on the phenyl ring is a proven modulator of binding affinity and selectivity, as demonstrated by the >475-fold selectivity for MAO-B over MAO-A observed in a closely related analog [2]. Procurement enables the exploration of critical electronic and steric effects in the enzyme binding pocket, facilitating the fine-tuning of inhibitory activity and the minimization of off-target effects, which is a primary goal in lead optimization [3].

Design of Metabolically Stable Carboxylic Acid Mimics

This compound is an ideal choice for medicinal chemistry programs seeking to replace a carboxylic acid pharmacophore with a more developable bioisostere. The tetrazole ring mimics the acidity and hydrogen-bonding of a carboxylate group (pKa ~4.5) [4] but is widely recognized for its superior metabolic stability, particularly its resistance to glucuronidation and active transport efflux. Procurement of 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole allows researchers to directly assess the pharmacokinetic advantages of this established bioisosteric swap in their specific chemical series, potentially rescuing leads that suffer from poor oral bioavailability or high clearance due to the presence of a carboxylic acid.

Validating Lead Compounds with a Positive Preclinical PK Signature

Procurement of this building block is particularly relevant for research groups seeking to advance candidates with a favorable developability profile. Preclinical pharmacokinetic studies on fluorophenyl-tetrazoles, such as LQFM020, have established that this chemical class can achieve good oral bioavailability (F = 46%) and rapid absorption [5]. By selecting 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole, procurement teams are investing in a scaffold with a validated, positive ADME signature. This evidence-based approach reduces the risk of late-stage attrition due to poor pharmacokinetics, thereby focusing resources on the most promising chemical matter with a higher probability of translational success.

Application
Selection Property
Validation Focus
CNS drug candidate permeability studies
Benzyloxy-mediated lipophilicity context
Brain penetration model review
Enzyme inhibitor selectivity optimization
Ortho-fluorine electronic modulation review
Isoform selectivity assay context
Metabolically stable bioisostere design
Tetrazole bioisostere class property
Metabolic stability assay context
Lead compound preclinical developability
Fluorophenyl-tetrazole ADME signature
Exposure-model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

5 linked technical documents
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